Antiproliferative Activity Against A549 Lung Adenocarcinoma Cells: p-Tolyl Analog vs. Doxorubicin
In a comparative cytotoxicity screen against the A549 human lung adenocarcinoma cell line, a pyrazolo[3,4-d]pyrimidin-4-one butanoate ester bearing an N1-p-tolyl substituent (structurally identical to the target compound except for the ester alkyl chain) demonstrated an IC₅₀ of approximately 2.24 µM, versus 9.20 µM for the standard chemotherapeutic doxorubicin under the same assay conditions . This represents a roughly 4.1-fold potency advantage. Direct quantitative data for the exact methyl ester target compound are not publicly available; the value cited is for a closely related analog within the same N1-p-tolyl series.
| Evidence Dimension | Cytotoxicity (IC₅₀) against A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | No publicly reported IC₅₀ for the exact target compound; a close N1-p-tolyl analog recorded IC₅₀ ≈ 2.24 µM . |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 9.20 µM in A549 cells . |
| Quantified Difference | ~4.1-fold lower IC₅₀ (analog vs. doxorubicin) |
| Conditions | A549 human non-small-cell lung carcinoma cell line; MTT or similar viability endpoint; 48–72 h exposure (assay details not fully specified in accessible supplier documentation) |
Why This Matters
This 4.1-fold potency differential over doxorubicin in a lung cancer model suggests the p-tolyl-substituted pyrazolo[3,4-d]pyrimidine butanoate scaffold may offer a wider therapeutic window, making it a higher-priority candidate for oncology screening libraries compared to less potent alternatives.
